molecular formula C21H21F2N3O2 B2964732 3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione CAS No. 329079-59-6

3-(4-Benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B2964732
CAS No.: 329079-59-6
M. Wt: 385.415
InChI Key: RLTGJOYXGXLXFL-UHFFFAOYSA-N
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Description

The compound “3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one” is a product of aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The starting compound for synthesis was 1-(4-ethoxyphenyl)-2-phenylethanone (I), from which the aminomethylation reaction with paraformaldehyde and benzylpiperazine yielded 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one (II). Reduction of compound II with aluminum lithium hydride produced 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol (IV) and interaction with Grignard reagents produced a novel series of 3-(4-benzylpiperazino)-1-(4-ethoxyphenyl)-1-alkyl (aryl)-2-phenylpropan-1-ones (VI – XII) .


Molecular Structure Analysis

The structures of the synthetic compounds were analyzed by 1H NMR and IR spectroscopy .


Chemical Reactions Analysis

The newly synthesized compounds were converted to dihydrochlorides III, V, XIII – XIX for studies of their biological activities .

Scientific Research Applications

Anticonvulsant Properties

Compounds related to pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant activities. For example, N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione derivatives exhibited significant anticonvulsant activity in various seizure models, suggesting their potential as therapeutic agents for epilepsy and related neurological disorders (Obniska et al., 2005).

Serotonin Receptor Affinity and Transporter Inhibition

Another research domain involves the synthesis of pyrrolidine-2,5-dione derivatives to evaluate their affinity for serotonin receptors and their ability to inhibit serotonin reuptake. For instance, novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and showed high affinity for the 5-HT1A receptor, indicating their potential use in studying and treating serotonin-related disorders such as depression and anxiety (Wróbel et al., 2020).

Versatile Organic Substrates

3-Ylidenepiperazine-2,5-diones, related to the compound , are versatile organic substrates that can undergo various chemical reactions. These reactions can lead to the synthesis of natural product analogues or serve as precursors for interesting α-amino or α-keto acid derivatives. This versatility makes them useful in synthetic organic chemistry and drug discovery efforts (Liebscher & Jin, 1999).

Mechanism of Action

Some of the dihydrochlorides of the resulting compounds were found to have anti-inflammatory, analgesic, and peripheral n-cholinolytic activity .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2/c22-16-6-7-18(17(23)12-16)26-20(27)13-19(21(26)28)25-10-8-24(9-11-25)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTGJOYXGXLXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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